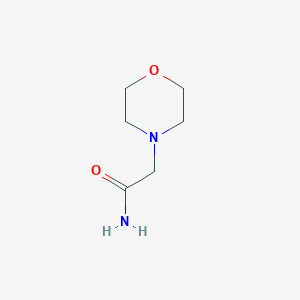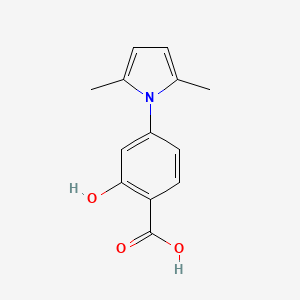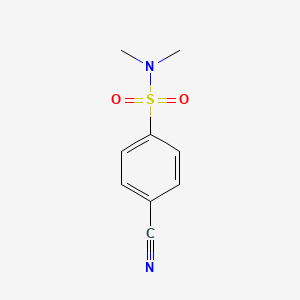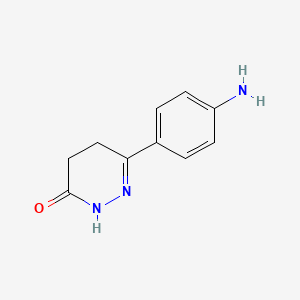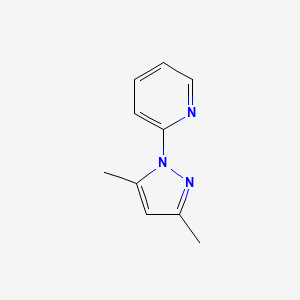
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester
Descripción general
Descripción
Synthesis Analysis
A key approach to synthesizing derivatives of ethyl 4-hydroxyquinoline-3-carboxylate involves a two-step process starting from commercially available 2-aminobenzoic acids. Initially, anthranilic acids are converted to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines (Jentsch et al., 2018). This method has facilitated the construction of key arylquinolines for various projects, including HIV integrase research.
Molecular Structure Analysis
The molecular structure of "6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester" derivatives has been studied through X-ray diffraction and spectral data (IR, HRMS, NMR), confirming the unique configurations of these compounds. For instance, thermolysis of ethyl esters of 1-R-2-oxo-4-hydroxyquinoline-3-carboxylic acids yields complex products, indicating the stability and reactivity of the ester group under certain conditions (Украинец et al., 2013).
Chemical Reactions and Properties
The chemical behavior of these quinoline derivatives under various conditions highlights their reactivity and potential for further chemical modifications. The alkaline hydrolysis of specific ethyl esters, for example, leads to decarboxylation and the formation of other quinoline derivatives, illustrating the versatility of these compounds in chemical synthesis (Ukrainets et al., 2006).
Aplicaciones Científicas De Investigación
Antibacterial Activity
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester demonstrates potential in the field of antibacterial applications. Research indicates that its derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacterial strains. For example, specific quinolone derivatives synthesized from 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester have shown promising antibacterial activities, highlighting its utility in developing new antibacterial agents (Lingaiah et al., 2012).
Synthesis and Properties
Several studies have focused on improving the methods for obtaining derivatives of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester and exploring their chemical properties. For instance, advancements have been made in the synthesis of its ethyl esters and examining their reactions under various conditions (Ukrainets et al., 1994). These developments are crucial for the expansion of its application in scientific research.
Antiviral Activity
In the field of antiviral research, there is exploration into the synthesis of 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester derivatives and their potential antiviral activities. Although specific derivatives did not exhibit significant activity against certain viruses, this line of research is essential for identifying novel compounds with potential antiviral properties (Ivashchenko et al., 2014).
Antifungal and Antimicrobial Activity
The compound has also been studied for its potential in antifungal and antimicrobial applications. Certain derivatives have shown promising results against fungal strains like C. albicans, indicating its relevance in developing new antifungal agents (Farrayeh et al., 2013).
Propiedades
IUPAC Name |
ethyl 6-ethyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-9-5-6-12-10(7-9)13(16)11(8-15-12)14(17)18-4-2/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOFJXFVCJQXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350618 | |
| Record name | GNF-PF-4421 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester | |
CAS RN |
85418-73-1 | |
| Record name | GNF-PF-4421 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

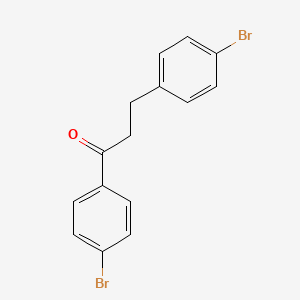
![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)
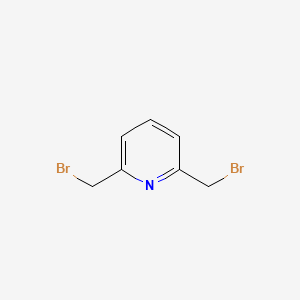

![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)
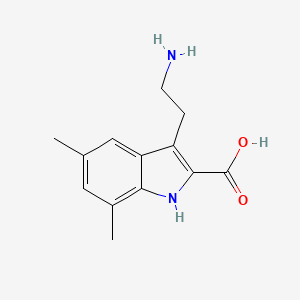
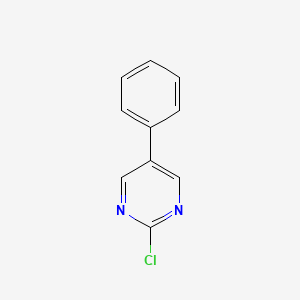

![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)
